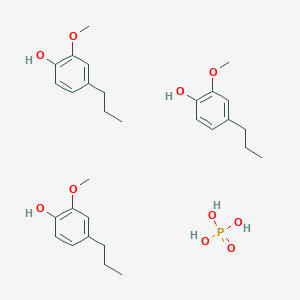

2-Methoxy-4-propylphenol;phosphoric acid

Description

Significance of Lignin-Derived Phenolics in Sustainable Chemistry

Lignin's complex, heterogeneous structure, composed of phenylpropane units linked by various ether and carbon-carbon bonds, makes its deconstruction challenging. nih.govnih.gov However, successful depolymerization yields a range of low-molecular-weight phenolic compounds. These phenolics are not merely byproducts but are considered key intermediates for the synthesis of bio-based bulk and fine chemicals, aligning with the principles of green chemistry. nih.govresearchgate.net They offer a renewable pathway to aromatic compounds that are fundamental to the production of plastics, resins, and pharmaceuticals, currently derived almost exclusively from petroleum. rsc.org

Among the various monomers obtainable from lignin (B12514952), 2-Methoxy-4-propylphenol (B1219966) (also known as 4-propylguaiacol or dihydroeugenol) has emerged as a significant platform molecule. 24chemicalresearch.comacs.orgtue.nl It is a characteristic product derived from the guaiacyl (G) units of lignin, particularly prevalent in softwoods. Its structure, featuring a phenolic hydroxyl group, a methoxy (B1213986) group, and a propyl side chain, makes it a versatile starting material for a variety of chemical transformations. tue.nlnih.gov

Recent research highlights its potential across multiple sectors. It can be catalytically converted into valuable products, including alkanes suitable for biofuels, through processes like hydrodeoxygenation (HDO). 24chemicalresearch.comacs.org For instance, studies have demonstrated the conversion of 2-Methoxy-4-propylphenol to 4-propylphenol (B1200801) and ultimately to phenol (B47542), a major commodity chemical. tue.nlnih.gov Its applications are expanding into areas such as biopesticides and antimicrobial packaging, underscoring its role as a cornerstone of sustainable innovation. 24chemicalresearch.com

Interactive Table: Properties of 2-Methoxy-4-propylphenol Press Run to view the data table.

The conversion of lignin into well-defined, high-value platform molecules like 2-Methoxy-4-propylphenol is strategically vital for the economic feasibility of biorefineries. rsc.orgnih.gov The "lignin-first" approach, where lignin is extracted and depolymerized under conditions that preserve the reactivity of its monomeric units, is a prominent strategy in biomass valorization. nih.gov This approach aims to prevent the condensation reactions that occur during traditional pulping, which render lignin recalcitrant and suitable only for low-value applications like combustion for heat and power. nih.gov

By selectively depolymerizing lignin into compounds such as 2-Methoxy-4-propylphenol, biorefineries can create additional revenue streams, supplementing the production of biofuels from cellulose (B213188) and hemicellulose. rsc.orgnih.gov This integrated model, which utilizes all major components of lignocellulosic biomass, is essential for building a competitive and sustainable bio-economy. nih.gov The successful upgrading of these lignin-derived monomers into drop-in chemicals and advanced materials is a key area of ongoing research. rsc.org

Overview of Acid-Catalyzed Transformations in Lignin Deconstruction

Catalysis is central to the depolymerization of lignin's complex structure into useful monomers. aston.ac.uk Among the various catalytic strategies, acid catalysis has received significant attention for its ability to cleave the ether linkages that are most abundant within the lignin polymer, particularly the β-O-4 aryl ether bond. nih.govacs.orgacs.org

Acid-catalyzed lignin depolymerization primarily proceeds via the hydrolysis of ether bonds. aston.ac.ukacs.org The process involves the protonation of the ether oxygen, followed by the cleavage of the C-O bond. This reaction breaks down the polymeric lignin into smaller oligomeric and monomeric fragments. acs.org While effective, a major challenge in acid catalysis is the tendency of the reactive intermediates, particularly aldehyde products, to undergo re-condensation or polymerization reactions, leading to the formation of char and reducing the yield of desired monomers. acs.org

To mitigate this, research has focused on developing strategies that either stabilize these reactive intermediates or employ catalysts that can operate under milder conditions. nih.govgoogle.com Both Brønsted acids (e.g., mineral acids) and Lewis acids (e.g., metal chlorides and triflates) have been investigated for this purpose, each offering different mechanisms and product selectivities. acs.org

In the context of lignin deconstruction, phosphoric acid facilitates the hydrolysis of key ether linkages. Theoretical studies using density functional theory (DFT) have shown that during phosphoric acid treatment, the α-O-4 and β-O-4 linkages are the most susceptible to breaking. nih.govingentaconnect.comresearchgate.net The process can also lead to the phosphorylation of lignin, where phosphate (B84403) groups are covalently bonded to the lignin structure, which can alter its properties and subsequent reactivity. nih.govrsc.org Research indicates that the phosphorylation of the α-O-4 linkage is more energetically favorable than that of the β-O-4 linkage, suggesting that process conditions could be tuned to achieve controlled modification of the lignin structure. nih.govingentaconnect.com

Interactive Table: Lignin Linkage Stability in Phosphoric Acid This table shows the calculated activation energy (Ea) for the decomposition of various lignin linkages in a phosphoric acid solution, indicating their relative stability. Lower values suggest the linkage is more likely to break. Press Run to view the data table.

Data sourced from DFT studies on lignin hydrolysis and phosphorylation mechanisms. nih.gov

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

91785-84-1 |

|---|---|

Molecular Formula |

C30H45O10P |

Molecular Weight |

596.6 g/mol |

IUPAC Name |

2-methoxy-4-propylphenol;phosphoric acid |

InChI |

InChI=1S/3C10H14O2.H3O4P/c3*1-3-4-8-5-6-9(11)10(7-8)12-2;1-5(2,3)4/h3*5-7,11H,3-4H2,1-2H3;(H3,1,2,3,4) |

InChI Key |

GXTXUWOINFKZMC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=C(C=C1)O)OC.CCCC1=CC(=C(C=C1)O)OC.CCCC1=CC(=C(C=C1)O)OC.OP(=O)(O)O |

Origin of Product |

United States |

Synthetic Pathways and Advanced Derivatization of 2 Methoxy 4 Propylphenol

Bio-inspired and Catalytic Synthesis from Lignin (B12514952) Biomass

2-Methoxy-4-propylphenol (B1219966), also known as dihydroeugenol, is a valuable phenolic compound that can be sourced from the depolymerization of lignin, a complex aromatic biopolymer abundant in plant biomass. This bio-inspired approach offers a sustainable alternative to traditional chemical synthesis.

Lignin Depolymerization Methodologies Yielding 2-Methoxy-4-propylphenol

Various thermochemical methods are employed to break down the intricate structure of lignin into smaller, valuable phenolic monomers. These processes aim to cleave the ether and carbon-carbon linkages within the lignin polymer.

Pyrolysis involves heating the lignin biomass at high temperatures in the absence of oxygen. This process results in the thermal cracking of lignin's polymeric structure, yielding a complex mixture of compounds, including phenolic molecules. While pyrolysis can produce a bio-oil rich in phenols, the selectivity towards 2-methoxy-4-propylphenol can be variable and depends on the lignin source and reaction conditions.

Solvolysis is another key technique where lignin is depolymerized in a solvent at elevated temperatures and pressures. rsc.org The choice of solvent plays a crucial role in the efficiency and selectivity of the process. rsc.org Polar organic solvents like methanol (B129727), ethanol, and dimethyl sulfoxide (B87167) (DMSO) have been shown to be effective in solubilizing lignin and facilitating its deconstruction into monomeric and oligomeric phenols. rsc.orgacs.org For instance, mild thermal solvolysis in methanol can effectively reduce the molecular weight of lignin fragments. rsc.org The presence of a hydrogen donor solvent during solvolysis can help stabilize the reactive intermediates and suppress undesirable repolymerization reactions, thereby increasing the yield of monomeric phenols. researchgate.net

The effectiveness of these depolymerization techniques is often evaluated based on the yield of phenolic monomers and the reduction in the molecular weight of the lignin. acs.orgresearchgate.net

Role of Acid Catalysis (including Phosphoric Acid) in Lignin Deconstruction to Phenolic Monomers

Acid catalysis plays a pivotal role in enhancing the efficiency of lignin depolymerization by promoting the cleavage of ether bonds, which are the most common linkages in the lignin structure. nih.govresearchgate.net Various acids, including mineral acids like sulfuric acid and phosphoric acid, have been investigated for this purpose. ncsu.edu

Phosphoric acid , in particular, has been studied for its role in lignin deconstruction. nih.govnih.gov During phosphoric acid-acetone pretreatment, it facilitates the breakdown of lignin's α-O-4 and β-O-4 linkages, which are key ether bonds within the polymer. nih.govnih.gov Theoretical studies using density functional theory (DFT) have shown that phosphoric acid can enable the phosphorylation of these linkages, making them more susceptible to cleavage. nih.govnih.gov This process can be controlled to tune the modification of lignin. nih.gov The interaction between lignin and phosphoric acid is stronger than with water or acetone, which can favor the deconstruction process. ijabe.net While sulfuric acid has sometimes shown higher yields of soluble products in certain conditions, phosphoric acid is an effective catalyst for lignin depolymerization. ncsu.edu The use of acid catalysts like phosphotungstic acid has also been shown to achieve high conversion of lignin into aromatic compounds under relatively mild conditions. mdpi.com

The mechanism of acid-catalyzed depolymerization involves the protonation of the ether oxygen, followed by bond cleavage to generate carbocation intermediates. These intermediates are then stabilized to form phenolic monomers. The efficiency of this process is influenced by factors such as acid concentration, temperature, and reaction time. researchgate.net

Chemical Synthesis and Functionalization of 2-Methoxy-4-propylphenol

Beyond its extraction from lignin, 2-methoxy-4-propylphenol can be synthesized and further modified through various chemical reactions to produce a range of value-added compounds.

Hydrogenation of Eugenol (B1671780) to Dihydroeugenol

A primary synthetic route to 2-methoxy-4-propylphenol (dihydroeugenol) is the catalytic hydrogenation of eugenol. researchgate.netacs.org Eugenol, which is readily available from sources like clove oil, possesses an allyl group that can be selectively reduced to a propyl group. firmenich.com

This reaction is typically carried out using a heterogeneous catalyst and a source of hydrogen. Various metal-based catalysts have been shown to be effective, including those containing palladium, platinum, nickel, and ruthenium. researchgate.netacs.orgunej.ac.id For example, a Pd/Y zeolite catalyst has demonstrated high selectivity, producing 2-methoxy-4-propylphenol with a purity of over 98%. unej.ac.idcore.ac.uk Ruthenium-containing nickel hydrotalcite (NiRu-HT) materials have also been used for the complete hydrogenation of eugenol to dihydroeugenol. researchgate.net The choice of catalyst and reaction conditions (temperature, pressure, and solvent) significantly influences the conversion of eugenol and the selectivity towards dihydroeugenol. acs.org For instance, lower temperatures may favor the partial hydrogenation to 2-methoxy-4-propylphenol, while higher temperatures can lead to further hydrogenation of the aromatic ring. acs.org

| Catalyst | Selectivity to 2-Methoxy-4-propylphenol (%) | Temperature (°C) | Reference |

|---|---|---|---|

| Pd/Y Zeolite | 98.24 | 245 | unej.ac.idcore.ac.uk |

| Ru/C | Varies with temperature | Not specified | acs.org |

| NiRu-HT | High | Not specified | researchgate.net |

Esterification Reactions of 2-Methoxy-4-propylphenol with Organic Acids

The hydroxyl group of 2-methoxy-4-propylphenol can undergo esterification with various organic acids to form corresponding esters. researchgate.netresearchgate.netresearchgate.net This functionalization alters the chemical properties of the molecule, which can be useful for various applications.

The reaction typically involves reacting 2-methoxy-4-propylphenol with an organic acid, such as acetic acid, in the presence of an acid catalyst like sulfuric acid. researchgate.net Dihydroeugenol acrylate (B77674) has been synthesized by reacting dihydroeugenol with acryloyl chloride. nih.gov Similarly, other derivatives can be prepared, such as the acetate (B1210297) and benzoate (B1203000) esters. acs.org This process enhances the hydrophobicity of the molecule and can improve its compatibility with nonpolar materials. researchgate.net The synthesis of ester derivatives bearing carbamate (B1207046) moieties has also been reported. researchgate.netresearchgate.net

Conversion to Other Value-Added Aromatic and Alicyclic Compounds

2-Methoxy-4-propylphenol serves as a versatile platform molecule for the synthesis of other valuable chemicals. acs.orgacs.org Through various chemical transformations, both the aromatic ring and its substituents can be modified.

Derivatization can occur at the hydroxyl group, the aromatic ring, or the propyl side chain. For example, nitration of dihydroeugenol yields a 5-nitro derivative, which can be further reduced to 5-aminodihydroeugenol. acs.org This amino derivative can then be used in further syntheses, such as the formation of Schiff bases. acs.org

Furthermore, the methoxy (B1213986) group can be selectively removed to produce 4-alkylphenols. researchgate.net More intensive hydrogenation and hydrodeoxygenation reactions can lead to the formation of alicyclic compounds like propyl-cyclohexanol and ultimately propylcyclohexane, which are potential components for biofuels. researchgate.netrsc.org The conversion of 2-methoxy-4-propylphenol into these compounds often requires bifunctional catalysts that can facilitate both hydrogenation and deoxygenation steps. rsc.org

| Derivative | Synthetic Pathway | Potential Application | Reference |

|---|---|---|---|

| 5-Nitrodihydroeugenol | Nitration | Intermediate for amines | acs.org |

| 5-Aminodihydroeugenol | Reduction of nitro group | Intermediate for Schiff bases | acs.org |

| Dihydroeugenol Acetate | Esterification | Modified properties | acs.org |

| 4-Propylphenol (B1200801) | Demethoxylation | Chemical intermediate | researchgate.net |

| Propyl-cyclohexanol | Ring Hydrogenation and Demethoxylation | Biofuel component | researchgate.net |

| Propylcyclohexane | Ring Hydrogenation and Hydrodeoxygenation | Biofuel component | rsc.org |

Mechanistic Investigations of Chemical Transformations Involving 2 Methoxy 4 Propylphenol Under Acidic Conditions

Reaction Kinetics and Pathway Analysis of 2-Methoxy-4-propylphenol (B1219966) Conversions

The hydrodeoxygenation (HDO) of 2-methoxy-4-propylphenol, a representative model compound for lignin-derived bio-oils, involves a complex network of reactions to remove oxygen atoms. acs.orgnih.gov The primary goal of HDO is to convert oxygen-rich phenolic compounds into valuable hydrocarbons suitable for fuels and chemicals. acs.orgutupub.fi The reaction pathway and product selectivity are highly dependent on the catalyst, solvent, and operating conditions such as temperature and pressure. acs.orgacs.org

The conversion of 2-methoxy-4-propylphenol (also known as dihydroeugenol or 4-propylguaiacol) typically proceeds through several key steps. researchgate.net Initially, the compound can undergo demethoxylation to form 4-propylphenol (B1200801) or hydrogenation of the aromatic ring. acs.orgtue.nl Subsequent reactions include dehydroxylation to produce propylbenzene (B89791) and further hydrogenation to yield propylcyclohexane. acs.orgtue.nl

Studies using various catalysts have elucidated these pathways. For instance, with a presulfided NiMo/Al₂O₃ catalyst, 4-propylphenol was the predominant product under the selected operating conditions. acs.org Bifunctional catalysts, which possess both metal sites for hydrogenation and acid sites for dehydration and hydrogenolysis, are commonly employed. acs.org For example, a MoP/SiO₂ catalyst was identified as highly promising for the hydrodemethoxylation (HDMeO) of 2-methoxy-4-propylphenol to 4-propylphenol, achieving a product yield of 88 mol% without affecting the aromatic ring. tue.nl Combining this with a zeolite catalyst for transalkylation of the propyl group resulted in a phenol (B47542) yield close to 90 mol%. tue.nl

Bimetallic catalysts often show enhanced activity. Platinum-Rhenium (Pt-Re) catalysts supported on carbon have demonstrated high activity, achieving complete conversion of isoeugenol (B1672232) (a closely related compound) and a nearly quantitative yield of propylcyclohexane. acs.orgutupub.fi The synergy between reduced Pt and Re-oxide species is credited for this high performance, as both metal sites and oxygen vacancies are necessary for HDO. utupub.fi The reaction scheme generally follows the hydrogenation of the side chain (in the case of isoeugenol to dihydroeugenol), followed by deoxygenation and ring hydrogenation to form propylcyclohexane. acs.org

The choice of catalyst support and metal composition significantly influences product distribution. For example, in the HDO of isoeugenol, Pt supported on H-Beta zeolite was efficient in producing propylcyclohexane. acs.org However, acidic catalysts can sometimes lead to coke formation and reduced mass balance. acs.org

| Model Compound | Catalyst | Temperature (°C) | Major Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Methoxy-4-propylphenol | MoP/SiO₂ | 350 | 4-Propylphenol | 88 | tue.nl |

| 2-Methoxy-4-propylphenol | MoP/SiO₂ + HZSM-5 | 350 | Phenol | ~90 | tue.nl |

| Isoeugenol | Ir-Re/Al₂O₃ | 200-250 | Propylcyclohexane | ~100 | acs.org |

| Isoeugenol | Pt-Re(1:5)/C | N/A | Propylcyclohexane | 99 | utupub.fi |

| Isoeugenol | Pt/H-Beta-25 | 150 | Propylcyclohexane | >66 | abo.fi |

The acidic properties of a catalyst play a crucial role in the hydrodeoxygenation (HDO) process, working in synergy with metal sites to facilitate the removal of oxygen. acs.orgrsc.org Bifunctional catalysts require both a site to activate hydrogen (metal) and a site to activate oxygen, which can be an oxophilic metal or an acid support. acs.org Acid sites, categorized as Brønsted acids (proton donors) and Lewis acids (electron pair acceptors), catalyze different steps in the reaction pathway, including dehydration, isomerization, and hydrogenolysis. acs.orgrsc.org

The type and concentration of these acid sites can significantly influence reaction rates and product selectivity. researchgate.netresearchgate.net For instance, in the HDO of guaiacol (B22219) over Ni/Beta catalysts, a linear relationship was observed between deoxygenation activity and the concentration of acid sites under differential reaction conditions. rsc.orgresearchgate.net Brønsted acid sites are particularly effective for dehydration reactions. mdpi.com In the conversion of guaiacol, the rate-determining step was found to be the acid-catalyzed dehydration of an intermediate, 2-methoxycyclohexanol. mdpi.com Modifying an Hβ zeolite catalyst with phosphorus could effectively balance the competitive adsorption of guaiacol on Lewis acid sites and the desired dehydration on Brønsted acid sites, thereby enhancing the yield of cyclohexane. mdpi.com

Lewis acid sites also play a significant part. In a study on Co/TiO₂ catalysts, the presence of weak and medium Lewis acid sites was identified. acs.org The distribution and strength of Brønsted and Lewis acid sites can be tailored by the choice of support material (e.g., zeolites like H-Beta and H-ZSM-5) and by modifications such as phosphorus loading. rsc.orgmdpi.com For example, Ni/Beta catalysts, which possess mesopores and a high concentration of acid sites, show promising HDO activity due to a good synergistic effect between hydrogenation and deoxygenation functions. rsc.orgresearchgate.net The proximity of metal and acid sites is also important; in Pt/HBeta catalysts, the close proximity of Pt and Brønsted acid sites enables both transalkylation and deoxygenation reactions, leading to high yields of aromatic products from guaiacol. osti.gov

| Catalyst | Total Acidity (mmol/g) | Brønsted Acid Sites (μmol/g) | Lewis Acid Sites (μmol/g) | Reference |

|---|---|---|---|---|

| 15 wt % Co/Al₂O₃ | N/A | Weak sites present | Weak and medium sites present | acs.org |

| 15 wt % Co/TiO₂ | N/A | - | Minor amount of weak sites | acs.org |

| Ni@C | 0.55 (NH₃) | N/A | N/A | researchgate.net |

| Ni3Mo1@C | 2.01 (NH₃) | N/A | N/A | researchgate.net |

| P-modified Hβ (2 wt. % P) | N/A | Optimized for dehydration | Adsorption sites for guaiacol | mdpi.com |

Phosphoric Acid-Assisted Reaction Mechanisms

Phosphoric acid (H₃PO₄) is an effective catalyst in the thermochemical conversion of biomass, including the pyrolysis of lignin. researchgate.netacs.org Theoretical and computational studies, particularly those using density functional theory (DFT), have provided deep insights into the mechanisms by which phosphoric acid facilitates the breakdown of lignin's complex structure. nih.govilliumtech.com

DFT calculations have been used to study the structural sensitivity of lignin during phosphoric acid-acetone pretreatment. nih.gov These studies model lignin fragments containing the most common linkages (such as β-O-4, α-O-4, β-β, etc.) to determine their chemical stability. nih.gov The results indicate that under these conditions, the α-O-4 and β-O-4 ether linkages are the most susceptible to cleavage. nih.gov

The mechanism involves the hydrolysis and phosphorylation of lignin. nih.gov Phosphoric acid can catalyze the selective hydrodeoxygenation of phenolic components into cycloalkanes. illiumtech.com The process involves an initial reaction between lignin and phosphoric acid. researchgate.net DFT studies show that the phosphorylation of the α-O-4 linkage is more energetically favorable than that of the β-O-4 linkage. nih.gov Following phosphorylation, where a H₂PO₄⁻ group binds to the carbon backbone (Cα or Cβ), a proton (H⁺) attaches to the corresponding ether oxygen atom, leading to the cleavage of the aryl-ether bond. nih.gov This incorporation of phosphate (B84403) groups into the lignin structure not only breaks it down but also modifies its electronic properties and enhances its ability to adsorb metal ions. nih.gov A kinetic model developed for the pyrolysis of lignin activated with phosphoric acid supports this, describing a process that includes an initial reaction step between lignin and the acid, followed by dehydration and pyrolysis. researchgate.net

During the pyrolysis of lignin, hydrogen transfer reactions are critical for stabilizing radical intermediates and influencing the final product distribution. Phosphoric acid plays a significant role in mediating these hydrogen transfers. The catalytic action of phosphoric acid involves both dehydration reactions and the promotion of hydrogen transfer. researchgate.netilliumtech.com

In the presence of phosphoric acid, the pyrolysis process is altered. The acid promotes dehydration reactions, which is evident from the formation of water from the dehydration of excess phosphoric acid to P₂O₅ during the process. researchgate.net This dehydration is efficiently catalyzed by H₃PO₄. researchgate.net The acidic environment created by phosphoric acid facilitates protonation and deprotonation steps that are key to hydrogen transfer.

Theoretical studies suggest that during the acid-catalyzed cleavage of aryl-ether linkages, the protonation of the ether oxygen is a key step. nih.gov This protonation weakens the C-O bond, making it more susceptible to cleavage. The subsequent rearrangement and stabilization of the resulting carbocations and phenoxy radicals often involve hydrogen shifts or transfers from other molecules in the reaction medium. While direct computational evidence for specific hydrogen transfer pathways mediated solely by phosphoric acid in the pyrolysis of 2-methoxy-4-propylphenol is not detailed in the provided sources, the general mechanism of acid catalysis in lignin depolymerization strongly implies its role. nih.govilliumtech.com The acid facilitates the formation of stabilized intermediates through proton donation and acceptance, which is the essence of hydrogen transfer mediation, ultimately guiding the reaction towards the formation of more stable, deoxygenated products. illiumtech.com

Applications of 2 Methoxy 4 Propylphenol in Advanced Materials and Chemical Intermediates

Precursor in Organic Synthesis for Specialty Chemicals

2-Methoxy-4-propylphenol (B1219966) serves as a significant starting material in the synthesis of various specialty chemicals. Its synthesis is typically achieved through the catalytic hydrogenation of eugenol (B1671780) or isoeugenol (B1672232), a process that saturates the allyl side chain. scentree.cochemicalbook.com This transformation yields a more stable molecule while retaining the reactive phenolic group, which is key to its utility as a chemical intermediate.

The compound is utilized in the fragrance and flavor industry, often as a substitute for eugenol to impart spicy, clove-like, and fresh notes in perfumes and food products. firmenich.comscentree.co Beyond fragrances, its structure is a valuable scaffold for producing more complex molecules. Researchers have demonstrated its use in creating inhibitors for human carbonic anhydrase isoenzymes and compounds with antifungal activity. targetmol.com The phenolic group allows for straightforward reactions such as etherification and esterification, enabling the synthesis of a diverse array of derivatives with tailored properties for applications in agrochemicals and pharmaceuticals.

Role in Bio-based Monomer and Polymer Development

The push towards a circular economy and sustainable materials has highlighted the importance of bio-based monomers. 2-Methoxy-4-propylphenol is a prime candidate in this field, acting as a foundational molecule for creating novel polymers. Its derivatives are being explored to produce thermoplastics and thermosets, moving away from traditional petrochemical sources. mdpi.combohrium.comnih.gov

A key strategy involves modifying the phenolic hydroxyl group to introduce polymerizable functionalities. For instance, dihydroeugenol can be reacted with acryloyl chloride to synthesize dihydroeugenol acrylate (B77674). nih.gov This monomer demonstrates high polymerization activity, capable of forming homopolymers with significant molecular weight, which opens up new avenues for lignin (B12514952) utilization in advanced materials. nih.gov Research has also focused on creating methacrylate (B99206) monomers derived from dihydroeugenol for use in emulsion polymerization, a common industrial process for producing latexes for adhesives and coatings. acs.org These eugenol- and dihydroeugenol-based polymers exhibit a range of thermal properties, indicating their potential as sustainable alternatives in various applications. acs.orgdigitellinc.com

Another approach involves using 2-methoxy-4-vinylphenol (B128420) (a related compound) as a platform to prepare a variety of bio-based monomers. mdpi.comnih.govresearchgate.netnih.gov These monomers can then be polymerized to create materials with a wide spectrum of thermal properties, suitable for both thermoplastic and thermosetting applications. mdpi.comnih.gov

| Monomer | Polymer Type | Polymerization Method | Weight Average Molecular Mass (Mw) | Glass Transition Temperature (Tg) | Potential Application |

|---|---|---|---|---|---|

| Dihydroeugenol Acrylate | Homopolymer | Thermal Initiation | 37,400 g/mol | Not Specified | Advanced Materials from Lignin |

| Ethoxy Dihydroeugenyl Methacrylate | Homopolymer | Emulsion Radical Polymerization | Not Specified | 20-72 °C | Adhesives, Coatings |

| 2-Methoxy-4-vinylphenol (MVP) Derivatives | Homopolymers | Solution Polymerization | Not Specified | 5-117 °C | Thermoplastics |

| MVP-derived Divinylbenzene-like Monomers | Thermoset | Thermal Curing with Thiols | Not Specified | Not Applicable | Thermosetting Films |

Intermediates for Sustainable Fuel and Energy Applications

In the quest for renewable energy sources, 2-Methoxy-4-propylphenol and its precursors are being investigated as intermediates for the production of sustainable fuels, particularly bio-jet fuel. researchgate.net The high oxygen content in many biomass-derived oils makes them unsuitable for direct use as fuel. Therefore, a process called hydrodeoxygenation (HDO) is employed to remove oxygen atoms from the molecules.

Research has demonstrated the effective conversion of isoeugenol (a close relative and precursor to dihydroeugenol) and dihydroeugenol itself into valuable fuel components. researchgate.net Using catalysts such as platinum-rhenium or iron-nickel supported on materials like carbon or alumina, dihydroeugenol can be fully converted into propylcyclohexane. researchgate.net Propylcyclohexane is a cycloalkane with properties that make it a promising blendstock for jet fuel, helping to reduce the carbon footprint of the aviation sector. researchgate.net The development of efficient and stable catalysts for this HDO process is a critical area of research to make the production of these bio-jet fuels economically viable. researchgate.netmdpi.comrepec.orgdntb.gov.ua

| Catalyst | Support | Temperature | Pressure | Conversion of Dihydroeugenol | Main Product Yield (Propylcyclohexane) |

|---|---|---|---|---|---|

| Pt-Re | Sibunit Carbon | 200-300 °C | 30 bar H₂ | ~100% | up to 84% |

| Fe-Ni | Al₂O₃ | Not Specified | Not Specified | 100% | 84-88% |

Emerging Research Perspectives and Methodological Advancements

Computational Chemistry and Molecular Modeling in Phenolic Compound Research

Computational chemistry and molecular modeling have become indispensable tools for investigating the properties and reactivity of phenolic compounds like 2-Methoxy-4-propylphenol (B1219966). These theoretical methods provide deep insights into molecular structure, thermochemistry, and electronic properties, complementing experimental findings.

A common approach involves the use of Density Functional Theory (DFT) for quantum chemical calculations. For instance, studies on structurally similar phenols, such as eugenol (B1671780), utilize DFT with basis sets like B3LYP/6-311G(d,p) to perform geometric optimization and determine vibrational frequencies. researchgate.net Such calculations are crucial for understanding the molecule's fundamental characteristics. The optimized molecular structure allows for the precise determination of geometrical parameters including bond lengths, bond angles, and dihedral angles. researchgate.net

Furthermore, these computational models are employed to predict various physicochemical and thermochemical properties. Key parameters often calculated include standard thermodynamic functions like heat capacity, entropy, and enthalpy. researchgate.net Other properties that can be modeled include the UV-Visible absorption spectra, electronic transitions, and vertical excitation energies, which are computed using methods like Time-Dependent DFT (TD-DFT). researchgate.net This level of detailed analysis helps in understanding the molecule's behavior in different chemical environments and its potential for various reactions.

Table 1: Theoretical Parameters Calculated for Phenolic Compounds Using Computational Methods

| Parameter Category | Specific Calculation | Method Example | Reference |

| Geometric Structure | Geometric Optimization, Bond Lengths, Bond Angles | DFT/B3LYP/6-311G(d,p) | researchgate.net |

| Thermochemistry | Heat Capacity (Cv), Entropy (S), Enthalpy (E) | DFT/B3LYP/6-311G(d,p) | researchgate.net |

| Electronic Properties | UV-Visible Spectra, Excitation Energies | Time-Dependent DFT (TD-DFT) | researchgate.net |

| Population Analysis | Mulliken Population Analysis | DFT/B3LYP/6-311G(d,p) | researchgate.net |

Novel Catalyst Design and Optimization for Selective Transformations of 2-Methoxy-4-propylphenol

The selective transformation of 2-Methoxy-4-propylphenol into other valuable chemicals is a key area of research, with a strong focus on designing and optimizing novel catalysts. These transformations often involve reactions like hydrodeoxygenation (HDO) and hydrogenation.

One significant area of study is the catalytic hydrodeoxygenation of 4-propylguaiacol (2-Methoxy-4-propylphenol), a model compound for components of lignin-derived pyrolysis oil. acs.org Research has investigated the use of presulfided NiMo/Al2O3 catalysts in packed-bed microreactors. acs.org In these systems, temperature significantly influences the conversion of the compound, with 4-propylphenol (B1200801) being the predominant product under selected operating conditions. acs.org Kinetic studies based on the Langmuir-Hinshelwood approach are used to develop reaction rate expressions and obtain kinetic constants through nonlinear regression. acs.org

Bimetallic catalysts have also shown great promise in improving catalytic performance for the hydrogenolysis of lignin (B12514952) derivatives. researchgate.net The interaction between two different metals can regulate the surface properties of the catalyst, enhancing activity and selectivity. researchgate.net For example, a bimetallic Zn/Pd/C catalytic system has been used to convert lignin into methoxy-phenol products, which were then used to synthesize bio-based epoxy resins. acs.org Similarly, the hydrogenation of eugenol to produce 2-Methoxy-4-propylphenol has been effectively carried out using a Pd/Y zeolite catalyst. unej.ac.id Studies have shown that a 6% loading of a Pd(10%)/Y catalyst can achieve a 98.24% yield of 2-methoxy-4-propylphenol. unej.ac.id The reaction pathway is complex, involving a combination of parallel and consecutive steps. unej.ac.id

Table 2: Examples of Catalysts for 2-Methoxy-4-propylphenol Transformations

| Catalyst | Reaction Type | Substrate | Key Finding | Reference |

| Presulfided NiMo/Al₂O₃ | Hydrodeoxygenation | 2-Methoxy-4-propylphenol | Temperature is a key factor; yields 4-propylphenol as the main product. | acs.org |

| Pd/Y Zeolite | Hydrogenation | Eugenol | High selectivity, producing 98.24% 2-methoxy-4-propylphenol. | unej.ac.id |

| Pt-Mo/MWCNT | Hydrogenolysis | Lignin Derivatives | Bimetallic system enhances catalytic performance. | researchgate.net |

| Zn/Pd/C | Catalytic Conversion | Lignin | Produces methoxy-phenol products for bio-based resins. | acs.org |

Green Chemistry Principles in the Production and Utilization of 2-Methoxy-4-propylphenol

The principles of green chemistry are increasingly being applied to the synthesis and use of chemicals to minimize their environmental impact. chemistryjournals.net This framework, established by Paul Anastas and John Warner, focuses on aspects like waste prevention, atom economy, use of safer solvents, and designing for energy efficiency. chemistryjournals.net

In the context of 2-Methoxy-4-propylphenol, a lignin-derived compound, its production and utilization align well with green chemistry principles, particularly the use of renewable feedstocks. Lignin is an abundant, sustainable biopolymer and serves as a promising renewable alternative to fossil-fuel-based sources for producing aromatic chemicals. acs.org The conversion of lignin into valuable compounds like 2-Methoxy-4-propylphenol is a key strategy in developing sustainable chemical processes. acs.org

The utilization of 2-Methoxy-4-propylphenol in the synthesis of new materials is an active area of research guided by green chemistry. For example, it has been used as a raw material to synthesize bio-based epoxy resins, offering a renewable alternative to conventional resins based on bisphenol A (BPA), a compound of environmental and health concern. acs.org Furthermore, ferulic acid, another lignin-derived compound, can be converted to 2-methoxy-4-vinylphenol (B128420) (MVP), a versatile monomer platform. mdpi.com This platform is then used to prepare functional monomers for producing a range of thermoplastics and thermoset polymers, showcasing a pathway from biomass to advanced, sustainable materials. mdpi.com

Applying green chemistry principles also involves optimizing reaction conditions to reduce energy consumption and waste. chemistryjournals.net This includes conducting reactions at ambient temperature and pressure where possible and utilizing energy-efficient methods. chemistryjournals.net The development of highly selective and reusable catalysts, as discussed in the previous section, is also a cornerstone of green chemistry, as it reduces waste and improves process efficiency. researchgate.netunej.ac.id

Q & A

Q. What are the key physicochemical properties of 2-Methoxy-4-propylphenol and phosphoric acid critical for experimental design?

- Methodological Answer: Design experiments by prioritizing properties such as solubility, pKa, and thermal stability. For example:

Q. What safety considerations are critical when handling 2-Methoxy-4-propylphenol in laboratory settings?

- Methodological Answer: Adopt safety protocols derived from IFRA standards, which recommend maximum concentrations (e.g., 0.1–2.5% in topical products) based on endpoints like skin sensitization . Validate safety using in vitro assays (e.g., KeratinoSens for skin irritation) and cross-reference RIFM criteria for systemic toxicity thresholds .

Q. What are the standard analytical techniques for quantifying 2-Methoxy-4-propylphenol and phosphoric acid in reaction mixtures?

- Methodological Answer:

- Phosphoric Acid: Ion chromatography (IC) or titration with NaOH (using phenolphthalein indicator) to exploit its triprotic nature .

- 2-Methoxy-4-propylphenol: Reverse-phase HPLC with UV detection (λ = 280 nm) or GC-MS for volatile derivatives .

Advanced Research Questions

Q. How can multidimensional analysis optimize chiral phosphoric acid catalysts in asymmetric synthesis?

- Methodological Answer: Apply statistical modeling (e.g., multiple linear regression or principal component analysis) to correlate catalyst substituent effects (e.g., steric bulk, electronic parameters) with enantioselectivity. Validate using kinetic studies and crystallographic data to confirm noncovalent interactions (e.g., hydrogen bonding) . For example, Milo et al. (2015) resolved enantioselectivity in C–N coupling by analyzing >20 catalyst variants .

Q. What methodologies address data contradictions in reaction mechanisms involving phosphoric acid derivatives?

- Methodological Answer: Resolve contradictions using:

- Kinetic Isotope Effects (KIE): Compare to identify rate-determining steps.

- In Situ Spectroscopy: Use NMR or FTIR to detect transient intermediates (e.g., hydrogen-bonded complexes) .

- Sensitivity Analysis: Test competing hypotheses (e.g., Brønsted acid vs. hydrogen-bond catalysis) via substituent scrambling .

Q. What advanced purification methods are used for high-purity phosphoric acid in sensitive applications?

- Methodological Answer: For electronic-grade phosphoric acid (≥99.999% purity):

- Solvent Recrystallization: Remove metal ions via selective crystallization in ethanol/water mixtures.

- Ion-Exchange Chromatography: Eliminate trace anions (e.g., Cl⁻) using Amberlite IR-120 resin .

Validate purity via ICP-MS (detection limit: 0.1 ppb for Fe³⁺) and conductivity measurements (<1 μS/cm) .

Key Data Contradictions and Resolutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.